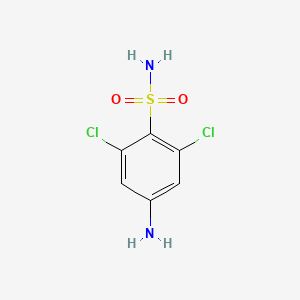

4-Amino-2,6-dichlorobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLWHMGMHIJQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2,6 Dichlorobenzene 1 Sulfonamide

Historical Evolution of Sulfonamide Synthesis Relevant to Dichlorinated Arenes

The journey to synthesize complex sulfonamides like 4-Amino-2,6-dichlorobenzene-1-sulfonamide is built upon foundational discoveries in organic chemistry. The development of sulfonamides as a class of compounds is intrinsically linked to the early 20th-century work on synthetic dyes. The key breakthrough was the discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, which led to the development of a vast array of sulfa drugs.

The core synthetic transformation has historically been the formation of a sulfonamide bond, typically by reacting a sulfonyl chloride with an amine. For dichlorinated arenes, this presented challenges related to the electronic effects of the chlorine atoms, which are deactivating and ortho-, para-directing, and the potential for undesired side reactions under the often harsh conditions of classical synthesis. Early methods relied heavily on electrophilic aromatic substitution, particularly chlorosulfonation, a technique that remains relevant today. The conditions for these reactions, however, often involved strong, corrosive acids and high temperatures, which could be problematic for substrates with multiple functional groups.

Classical Synthetic Routes to this compound

The classical approaches to synthesizing this compound and related structures generally fall into three main categories, each with its own set of advantages and limitations.

Chlorosulfonation of Aminobenzene Precursors

Chlorosulfonation is a cornerstone of classical sulfonamide synthesis. This method typically involves the reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. This intermediate is then reacted with ammonia (B1221849) or an amine to form the sulfonamide.

In the context of this compound, a direct chlorosulfonation of 3,5-dichloroaniline (B42879) would be a potential route. However, the free amino group is reactive towards chlorosulfonic acid. Therefore, it is common practice to first protect the amino group, most frequently as an acetanilide. The acetyl group protects the amine from reacting with the chlorosulfonic acid and is a moderately activating, ortho-, para-directing group. The protected aniline (B41778) is then subjected to chlorosulfonation, followed by amination and deprotection of the acetyl group to yield the final product.

A general scheme for this approach is as follows:

| Step | Reaction | Reagents and Conditions |

| 1 | Protection | 3,5-dichloroaniline, Acetic Anhydride |

| 2 | Chlorosulfonation | 3,5-diacetoamidoaniline, Chlorosulfonic Acid |

| 3 | Amination | Resulting sulfonyl chloride, Ammonia |

| 4 | Deprotection | Acid or base hydrolysis |

Challenges with this method for dichlorinated anilines include controlling the regioselectivity of the chlorosulfonation and the harsh conditions required for both sulfonation and deprotection, which can lead to low yields and by-product formation.

Nitration-Reduction Strategies for Aromatic Amino Sulfonamides

An alternative and often more controllable classical route involves a nitration-reduction sequence. This strategy introduces the amino group at a later stage of the synthesis, which can circumvent some of the challenges associated with the direct use of aminobenzene precursors. A plausible pathway to this compound using this strategy would begin with a suitable dichlorinated nitrobenzene.

A key intermediate for this route is 2,6-dichloro-4-nitroaniline (B1670479). This can be prepared by the chlorination of p-nitroaniline. A reported method involves the use of hydrochloric acid and hydrogen peroxide as the chlorinating agent. researchgate.net

Once 2,6-dichloro-4-nitroaniline is obtained, the synthesis could proceed via chlorosulfonation to introduce the sulfonyl chloride group, followed by amination and subsequent reduction of the nitro group. The reduction of the nitro group in the presence of chloro and sulfonamide functionalities can be achieved using various reagents. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and effective method for the selective reduction of aromatic nitro groups without affecting halogens or sulfonamide groups. semanticscholar.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel can also be employed, although care must be taken to avoid dehalogenation. commonorganicchemistry.com

A proposed nitration-reduction pathway is detailed in the table below:

| Step | Reaction | Starting Material | Reagents and Conditions | Product |

| 1 | Chlorination | p-Nitroaniline | HCl, H₂O₂ | 2,6-Dichloro-4-nitroaniline researchgate.net |

| 2 | Chlorosulfonation | 2,6-Dichloro-4-nitroaniline | Chlorosulfonic Acid | 2,6-Dichloro-4-nitrobenzenesulfonyl chloride |

| 3 | Amination | 2,6-Dichloro-4-nitrobenzenesulfonyl chloride | Ammonia | 2,6-Dichloro-4-nitrobenzenesulfonamide |

| 4 | Reduction | 2,6-Dichloro-4-nitrobenzenesulfonamide | SnCl₂/HCl or Catalytic Hydrogenation | This compound |

Direct Sulfonamidation of Halogenated Aminobenzenes

Direct sulfonamidation involves the direct introduction of the sulfonamide group onto a halogenated aminobenzene. While conceptually straightforward, this approach is often challenging due to the deactivated nature of the dichlorinated aromatic ring, making it less susceptible to electrophilic attack. The presence of the amino group, even if protected, may not be sufficient to overcome the deactivating effect of two chlorine atoms. This method is generally less common for heavily halogenated anilines compared to the other classical routes.

Contemporary and Advanced Synthetic Strategies

Modern organic synthesis has focused on developing milder, more efficient, and more selective methods for constructing chemical bonds. For sulfonamide synthesis, this has translated into the development of catalytic approaches for C-S bond formation.

Catalytic Approaches in C–S Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of many classes of organic compounds, including sulfonamides. These methods offer alternatives to the harsh conditions of classical chlorosulfonation.

One notable contemporary strategy is the palladium-catalyzed chlorosulfonylation of arylboronic acids. This process allows for the preparation of arylsulfonyl chlorides under mild conditions with a high degree of functional group tolerance. The resulting sulfonyl chlorides can then be readily converted to sulfonamides. While this specific reaction for this compound has not been explicitly reported, the general methodology is applicable to a wide range of substituted arylboronic acids, including those with halogen substituents.

Recent advancements have also focused on the direct C-H sulfonamidation. These reactions utilize a catalyst, often a transition metal like rhodium or iridium, to directly convert a C-H bond on an aromatic ring into a C-S bond, bypassing the need for pre-functionalized starting materials like aryl halides or boronic acids. While powerful, the application of these methods to highly substituted and electron-deficient substrates like dichlorinated anilines can be challenging and may require specific directing groups to achieve the desired regioselectivity.

Regioselective Halogenation and Amination Methods

The synthesis of this compound presents a significant challenge in controlling regioselectivity during the halogenation step. A plausible and direct synthetic route involves the dichlorination of 4-aminobenzenesulfonamide. In this precursor, the amino group is a potent activating ortho-, para-director. With the para position occupied by the sulfonamide group, electrophilic chlorination is directed to the two ortho positions, C2 and C6.

Achieving high regioselectivity in the ortho-chlorination of anilines often requires specialized catalytic systems. Research has demonstrated that metal-free approaches using a secondary amine as an organocatalyst and sulfuryl chloride as the chlorine source can effectively facilitate ortho-chlorination under mild conditions. rsc.org Another strategy involves using secondary ammonium (B1175870) salts as catalysts, which have also proven highly efficient and regioselective for the ortho-chlorination of anilines at room temperature. nih.gov

An alternative synthetic pathway could commence with a different precursor, such as p-nitroaniline. This method involves the chlorination of p-nitroaniline to yield 2,6-dichloro-4-nitroaniline. patsnap.comgoogle.com This intermediate would then undergo a reduction of the nitro group to an amino group to form the final product's aniline moiety. This reduction step represents the "amination" aspect of the synthesis.

The choice of chlorinating agent is critical. Reagents like N-chlorosuccinimide (NCS) and sulfuryl chloride are commonly used for the direct chlorination of unprotected anilines. rsc.orgbeilstein-journals.org Copper(II) chloride in ionic liquids has been reported for the para-chlorination of anilines, though ortho-selectivity is also observed. beilstein-journals.org

Table 1: Overview of Regioselective Chlorination Methods Applicable to Aniline Derivatives

| Method | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|

| Organocatalytic Chlorination | Secondary Amine / Sulfuryl Chloride | Metal-free, mild conditions, high ortho-selectivity. | rsc.org |

| Ammonium Salt Catalysis | Secondary Ammonium Chloride | High ortho-selectivity at room temperature, catalyst can be recycled. | nih.gov |

| Transition Metal Catalysis | Copper(II) Chloride / Ionic Liquid | High yields for para-chlorination, but also produces ortho- and di-chlorinated products. | beilstein-journals.org |

Optimization of Reaction Conditions for Yield Enhancement and Impurity Profile Control

Optimizing reaction conditions is paramount for maximizing product yield and minimizing the formation of impurities, such as isomers or over-halogenated products. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

For instance, in the iodine-catalyzed synthesis of sulfonamides from sulfonyl hydrazides and amines, a screening of various catalysts and oxidants revealed that molecular iodine (I₂) in combination with tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane (B1671644) (DCE) at room temperature provided the highest yield. researchgate.net The optimization process demonstrated that the choice of iodine source and oxidant significantly impacts reaction efficiency.

Temperature control is especially crucial during electrophilic chlorination reactions. To synthesize 2,6-dichloro-4-nitroaniline from 4-nitroaniline (B120555) with high purity, the reaction is conducted in stages at low temperatures (5°C to 20°C) to control the exothermic reaction and prevent the formation of undesired byproducts. google.com

The catalyst not only accelerates the reaction but also plays a vital role in controlling the impurity profile by enhancing regioselectivity. The use of specific ligands, such as a pyridone-based ligand in palladium-catalyzed meta-C–H chlorination, can be crucial for achieving the desired product. nih.gov

Table 2: Example of Reaction Condition Optimization for an I₂-Catalyzed Sulfonylation

| Entry | Catalyst (20 mol%) | Oxidant (3.0 equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | NaI | TBHP | DCE | 45 |

| 2 | KI | TBHP | DCE | 42 |

| 3 | I₂ | H₂O₂ | DCE | 25 |

| 4 | I₂ | Oxone | DCE | <10 |

| 5 | I₂ | TBHP | DCE | 85 |

| 6 | I₂ | TBHP | CH₃CN | 78 |

Data adapted from an iodine-catalyzed synthesis of sulfonamides, demonstrating the impact of catalyst, oxidant, and solvent on product yield. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves using safer solvents, employing catalytic reagents over stoichiometric ones, and designing processes to maximize atom economy. primescholars.com

Solvent-Free and Aqueous Medium Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Water is an ideal green solvent due to its safety and low environmental impact. sci-hub.semdpi.com The synthesis of sulfonamides from sulfonyl chlorides and amino compounds can be effectively carried out in water, often with the addition of a base like sodium carbonate (Na₂CO₃) to act as an HCl scavenger. mdpi.com This approach simplifies product isolation, often requiring only filtration after acidification. mdpi.com

Solvent-free, or neat, reaction conditions represent another significant advancement. For example, methodologies have been developed for the N-alkylation of sulfonamides using manganese dioxide as a catalyst with alcohols under solvent-free conditions. sci-hub.se Another example is the reaction of sulfonyl chlorides with silylated amines, which can proceed without any solvent, generating only a volatile byproduct that can be easily removed. sci-hub.se

Catalytic Systems for Reduced Environmental Impact

Catalysis is a fundamental tool of green chemistry, enabling reactions with lower energy consumption, higher selectivity, and reduced waste generation. For the synthesis of a dichlorinated sulfonamide, several types of catalytic systems can be envisioned.

Organocatalysis : The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive transition metals. As mentioned, secondary ammonium salts can catalyze the ortho-chlorination of anilines with high regioselectivity. nih.gov

Metal-Free Catalysis : Reactions that utilize non-metallic catalysts, such as molecular iodine for the formation of the sulfonamide bond, offer a more sustainable alternative to some metal-based systems. researchgate.net

Photocatalysis : Visible-light-promoted reactions represent a cutting-edge green methodology. A visible-light-triggered synthesis of sulfonamides has been developed that can proceed at room temperature in an environmentally friendly solvent without the need for a base or transition metals. researchgate.net

Table 3: Green Catalytic Systems for Key Synthetic Steps

| Catalytic System | Reaction Step | Green Advantage | Reference |

|---|---|---|---|

| Secondary Ammonium Salt | Ortho-chlorination | Organocatalytic, metal-free, high selectivity. | nih.gov |

| Molecular Iodine (I₂) | Sulfonamide formation | Metal-free, uses a readily available catalyst. | researchgate.net |

Atom Economy and Process Intensification Studies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Syntheses with high atom economy, such as addition reactions, are preferred over those that generate significant waste, like substitution reactions with poor leaving groups. A direct C-H functionalization approach to chlorinate the aniline precursor would have a higher atom economy than a route requiring the use and subsequent removal of protecting groups.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Flow chemistry is a key technology in this area. acs.org Carrying out sulfonamide synthesis in a continuous flow reactor can offer superior control over reaction parameters, enhance safety when handling hazardous intermediates, and often leads to improved yields and purity. acs.orgacs.org For example, flow platforms have been designed for the safe, on-demand generation and use of hazardous gases like sulfuryl fluoride (B91410) (SO₂F₂), which greatly improves the sustainability and safety of the process. acs.org This technology could be adapted for the chlorination or sulfonylation steps in the synthesis of this compound.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H, ¹³C, or two-dimensional NMR data for 4-Amino-2,6-dichlorobenzene-1-sulfonamide has been found in the reviewed literature. Therefore, a detailed assignment of proton and carbon signals and an elucidation of the molecular connectivity are not possible at this time.

¹H and ¹³C NMR for Assignment of Aromatic and Sulfonamide Protons and Carbons

Detailed ¹H and ¹³C NMR chemical shift data for this compound are not available in published scientific literature. For structurally related sulfonamides, the protons of the primary amine group (-NH₂) typically appear as a singlet, and the proton of the sulfonamide group (-SO₂NH-) also manifests as a singlet at a different chemical shift. slideshare.net The aromatic protons would be expected in the range of 6.5 to 7.7 ppm. slideshare.net However, without experimental data for the target compound, a specific data table cannot be generated.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Experimental data from two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound have not been reported. These techniques are crucial for unambiguously confirming the chemical structure by showing correlations between coupled protons (COSY), direct one-bond correlations between protons and the carbons they are attached to (HSQC), and longer-range (2-3 bond) correlations between protons and carbons (HMBC). In the absence of this data, a detailed connectivity analysis cannot be performed.

Variable Temperature NMR for Conformational Dynamics of the Sulfonamide Moiety

There are no published studies using variable temperature (VT) NMR to investigate the conformational dynamics of the sulfonamide moiety in this compound. Such studies would be valuable for understanding the rotational barrier around the aryl-S bond and the C-N bond of the sulfonamide group, which can be influenced by the steric hindrance from the ortho-chloro substituents.

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases reveals no deposited crystal structure for this compound. Therefore, a definitive analysis based on single-crystal X-ray diffraction is not possible. For context, the crystal structure of the related isomer, 4-Amino-3,5-dichlorobenzenesulfonamide (B1346951), has been determined, revealing details about its solid-state conformation and intermolecular interactions. sigmaaldrich.com However, due to the different substitution pattern, these findings cannot be directly extrapolated to the 2,6-dichloro isomer.

Determination of Solid-State Molecular Conformation

Without single-crystal X-ray diffraction data, the precise solid-state molecular conformation of this compound, including bond lengths, bond angles, and torsion angles, remains undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding Networks, Halogen Bonds)

An analysis of the crystal packing, which includes identifying and characterizing intermolecular interactions like hydrogen bonding networks and potential halogen bonds, is contingent on the availability of crystallographic data. As no such data has been published for this compound, this analysis cannot be conducted.

Polymorphism and Crystallization Engineering Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and material science, as different polymorphs can exhibit varied physical properties. While specific polymorphism studies for this compound are not extensively detailed in the available literature, analysis of closely related structures provides valuable insight.

The polymorphism in analogous compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, has been shown to arise from the molecule's conformational flexibility. rsc.org This flexibility allows for different packing arrangements in the crystal lattice, leading to the formation of distinct polymorphs. Studies on the isomeric compound, 4-Amino-3,5-dichlorobenzenesulfonamide, have successfully determined its crystal structure, revealing a monoclinic system. nih.gov In this structure, adjacent molecules are interconnected by N—H⋯O hydrogen bonds, creating a complex three-dimensional network further stabilized by π–π stacking interactions. nih.gov An intermolecular N—H⋯Cl interaction is also observed. nih.gov The potential for varied hydrogen-bonding motifs, including the common R2(2)(8) graph set seen in sulfonamide-containing structures, suggests that this compound likely engages in similar complex supramolecular assemblies. nih.gov The specific crystalline forms obtainable would be highly dependent on crystallization conditions such as solvent, temperature, and saturation.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and probing its structural arrangement.

Identification of Characteristic Functional Group Vibrations (Amino, Sulfonamide, Aromatic)

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups.

Amino (-NH₂) Group: The primary amine gives rise to characteristic N-H stretching vibrations, typically appearing as a doublet in the 3500-3300 cm⁻¹ region for asymmetric and symmetric stretching, respectively. Rocking and wagging modes of the NH₂ group are also expected at lower frequencies. nih.gov

Sulfonamide (-SO₂NH₂) Group: This group has several distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and typically found in the ranges of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.net The S-N stretching mode is generally observed in the 905 ± 30 cm⁻¹ range. researchgate.net

Aromatic Ring: The dichlorinated benzene (B151609) ring exhibits characteristic C=C stretching vibrations within the 1600-1400 cm⁻¹ region. C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹. The C-Cl stretching frequency is expected at a lower wavenumber, with one study on a related compound reporting it at 444 cm⁻¹. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |

| Sulfonamide (-SO₂NH₂) | Asymmetric S=O Stretch | 1350 - 1300 |

| Sulfonamide (-SO₂NH₂) | Symmetric S=O Stretch | 1170 - 1150 |

| Sulfonamide (-SO₂NH₂) | S-N Stretch | 905 ± 30 |

| Aromatic | C=C Stretch | 1600 - 1400 |

| Aromatic | C-H Stretch | > 3000 |

| Chloro-Aromatic | C-Cl Stretch | ~440 - 785 |

Investigation of Hydrogen Bonding and Supramolecular Assembly in Solution and Solid State

In the solid state, the amino and sulfonamide groups are potent hydrogen bond donors and acceptors, governing the supramolecular architecture. The crystal structure of the related 4-Amino-3,5-dichlorobenzenesulfonamide shows that adjacent molecules are linked by N—H⋯O hydrogen bonds, forming a three-dimensional structure. nih.gov This network is further supported by π–π stacking interactions between the benzene rings, with a centroid–centroid distance of 3.7903 (12) Å. nih.gov It is highly probable that this compound forms similar N—H⋯O hydrogen bonds involving the amino hydrogens and the sulfonyl oxygens, leading to the creation of chains or sheets. nih.govnih.gov The presence of the amino group also allows for N—H⋯N hydrogen bonds, which have been observed in other sulfonamide crystal structures. researchgate.net These directional interactions are fundamental to the stability of the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition and elucidating the structure of compounds like this compound.

The most notable feature in the mass spectrum of this compound is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic cluster of peaks for the molecular ion (M) and its fragments. The molecular ion region will display three main peaks:

M: Contains two ³⁵Cl atoms.

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4: Contains two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1, providing a clear signature for a dichlorinated compound. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 240.95998 Da. uni.lu

Under electrospray ionization (ESI) conditions, sulfonamides undergo predictable fragmentation pathways. researchgate.net For amino sulfonamides, common fragmentation includes:

Heterolytic cleavage of the S-N bond to produce a characteristic ion at m/z 156. researchgate.net

Subsequent loss of SO₂ from the m/z 156 fragment to yield an ion at m/z 92. researchgate.net

Loss of the SO-NH-R fragment with oxygen rearrangement, leading to an ion at m/z 108. researchgate.net

For this compound, the fragmentation of the protonated molecule ([C₆H₇Cl₂N₂O₂S]⁺) would follow a similar pattern, allowing for structural confirmation.

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 240.95998 | 144.3 |

| [M+Na]⁺ | 262.94192 | 155.3 |

| [M-H]⁻ | 238.94542 | 147.8 |

| [M+NH₄]⁺ | 257.98652 | 163.1 |

| [M+K]⁺ | 278.91586 | 149.3 |

| Data sourced from PubChem predictions. uni.lu |

Chemical Reactivity and Derivatization Strategies of 4 Amino 2,6 Dichlorobenzene 1 Sulfonamide

Reactions at the Primary Amine Functionality

The primary amine group at the 4-position of the benzene (B151609) ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic character of the primary amine allows for its derivatization through acylation, alkylation, and arylation reactions.

Acylation of the primary amine is a common transformation, typically achieved by reacting 4-amino-2,6-dichlorobenzene-1-sulfonamide with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. These reactions lead to the formation of the corresponding N-acyl derivatives. While specific examples for this compound are not extensively documented, the general reactivity of aminobenzene sulfonamides suggests this transformation is readily achievable. researchgate.net

Alkylation of the primary amine can be accomplished using various alkylating agents, such as alkyl halides. These reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity. The synthesis of 2-aminothiazole (B372263) derivatives often involves an initial sulfonylation followed by alkylation of the amino group, a strategy that can be extrapolated to this compound. nih.gov

Arylation of the primary amine, particularly through transition metal-catalyzed cross-coupling reactions, offers a powerful method for forming carbon-nitrogen bonds. The Chan-Lam coupling, which utilizes copper catalysts and arylboronic acids, is a notable example. organic-chemistry.orgrsc.org This reaction is advantageous as it can often be performed under mild conditions in the presence of air. The chemoselective N-arylation of either the amino or the sulfonamide nitrogen in aminobenzene sulfonamides can be controlled by adjusting reaction parameters like the copper source, solvent, and base. rsc.org

| Reaction Type | Reagent/Catalyst | Conditions | Product Type |

| Acylation | Acyl chloride/anhydride, Base | Typically at room temperature | N-Acyl-4-amino-2,6-dichlorobenzene-1-sulfonamide |

| Alkylation | Alkyl halide, Base | Varies, may require heating | N-Alkyl-4-amino-2,6-dichlorobenzene-1-sulfonamide |

| Arylation (Chan-Lam) | Arylboronic acid, Cu(OAc)₂, Base | Room temperature, in air | N-Aryl-4-amino-2,6-dichlorobenzene-1-sulfonamide |

Table 1: Representative Acylation, Alkylation, and Arylation Reactions of Primary Amines.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. This reaction converts the amino group into a highly versatile diazonium salt intermediate.

These diazonium salts can then be subjected to a variety of subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with a wide range of nucleophiles, such as halides (Cl, Br), cyanide (CN), and others, using copper(I) salts as catalysts.

Schiemann Reaction: Conversion to the corresponding aryl fluoride (B91410) using fluoroboric acid (HBF₄).

Gomberg-Bachmann Reaction: Arylation reactions to form biaryl compounds.

Azo Coupling: Reaction with activated aromatic compounds, such as phenols or anilines, to form azo dyes. The reaction of 4-sulfobenzenediazonium chloride with cyclic amines to form triazenes is a well-established procedure. nih.gov

The conversion of aminobenzoic acids to other functionalized aromatics via their diazonium salts highlights the synthetic potential of this pathway. scirp.org

| Initial Reaction | Reagent for Transformation | Product Type |

| Diazotization | NaNO₂, HCl (0-5 °C) | 4-Diazonium-2,6-dichlorobenzene-1-sulfonamide chloride |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | 4-Chloro/Bromo/Cyano-2,6-dichlorobenzene-1-sulfonamide |

| Azo Coupling | Activated Aromatic Compound | Azo-coupled derivative |

Table 2: Diazotization and Subsequent Transformations.

Formation of Schiff Bases and Heterocyclic Ring Annulations

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. Schiff bases derived from sulfonamides are of interest for their potential biological activities. tsijournals.com

Heterocyclic Ring Annulations: this compound can serve as a building block for the synthesis of various heterocyclic systems. For instance, condensation of o-aminobenzenesulfonamides with aldehydes or acetals can yield 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. researchgate.net The reactivity of the primary amine allows for its incorporation into a variety of ring-forming reactions, leading to the synthesis of novel heterocyclic sulfonamides. The synthesis of heterocyclic compounds containing a sulfonamide moiety often begins with the derivatization of the amino group. researchgate.net

| Reaction Type | Reactant | Product |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) |

| Heterocyclic Ring Annulation | Bifunctional Electrophile | Fused or Substituted Heterocycle |

Table 3: Schiff Base Formation and Heterocyclic Ring Annulations.

Transformations Involving the Sulfonamide Moiety

The sulfonamide group offers another site for chemical modification, although it is generally less reactive than the primary amine.

N-Substitution of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide can be alkylated or arylated, though this typically requires stronger reaction conditions compared to the primary amine. The presence of two acidic protons on the unsubstituted sulfonamide allows for mono- or di-substitution. N-alkylation of sulfonamides can be achieved using alkyl halides in the presence of a base. dnu.dp.ua Ruthenium-catalyzed N-methylation of sulfonamides using methanol (B129727) is also a viable green chemistry approach. organic-chemistry.org

The chemoselective arylation of the sulfonamide nitrogen in the presence of a primary amine can be challenging but has been achieved through careful selection of reaction conditions in copper-catalyzed Chan-Lam couplings. rsc.org

Table 4: N-Substitution Reactions of the Sulfonamide Moiety.

Synthesis of Sulfonimidates and Sulfonimidamides

More advanced transformations of the sulfonamide moiety can lead to the formation of sulfur(VI) analogues such as sulfonimidates and sulfonimidamides.

Sulfonimidates are esters of sulfonimidic acid. One synthetic route to sulfonimidates involves the reaction of sulfonimidoyl chlorides with alcohols or phenols. rsc.org Sulfonimidoyl chlorides can be prepared from sulfonamides, for example, by reaction with bulky halophosphoranes. rsc.org

Sulfonimidamides are the amido analogues of sulfonamides and are of increasing interest in medicinal chemistry. nih.gov A one-pot synthesis of NH-sulfonimidamides from sulfenamides has been developed using iodosobenzene (B1197198) (PhIO) in isopropanol (B130326) with ammonium (B1175870) carbamate (B1207046) as the nitrogen source. nih.gov While these methods are general, their application to this compound would provide access to novel derivatives with potentially interesting properties.

| Target Derivative | Key Intermediate | Reagents |

| Sulfonimidate | Sulfonimidoyl chloride | Alcohol/Phenol, Base |

| Sulfonimidamide | Sulfenamide | PhIO, iPrOH, Ammonium Carbamate |

Table 5: Synthesis of Sulfonimidates and Sulfonimidamides.

Derivatization at the Sulfonyl Oxygens

The derivatization of the oxygen atoms within the sulfonamide group is a less common modification compared to reactions at the sulfonamide nitrogen or the aromatic ring. These transformations typically require converting the S=O double bonds into other functionalities. While specific examples for this compound are not extensively documented in dedicated studies, the general reactivity of sulfonamides suggests potential pathways. For instance, reduction of the sulfonyl group is a theoretical possibility, although it often requires harsh conditions that may affect other functional groups on the molecule. The direct functionalization of the sulfonyl oxygens remains a challenging and largely unexplored area for this specific compound, with research efforts typically focused on the more reactive amine and aromatic ring sites.

Reactivity of the Dichlorinated Aromatic Ring

The dichlorinated benzene ring of this compound is the site of several important classes of reactions that allow for the introduction of new substituents. The electronic nature of the ring is complex, influenced by the electron-donating amino group (-NH₂) and the strongly electron-withdrawing sulfonamide (-SO₂NH₂) and chloro (-Cl) substituents. This electronic push-pull system governs the regioselectivity and feasibility of substitution reactions.

Electrophilic aromatic substitution (SEAr) reactions on this ring are generally disfavored due to the deactivating effects of the chloro and sulfonamide substituents. However, a powerful variant of SEAr, known as Directed ortho Metalation (DoM), provides a viable pathway for functionalization. wikipedia.org DoM utilizes a directing metalation group (DMG) on the aromatic ring to chelate a strong organolithium base, which then deprotonates the sterically accessible ortho position. wikipedia.orgbaranlab.org

In this compound, both the amino group and the sulfonamide group can potentially act as DMGs. wikipedia.orguwindsor.ca The organolithium base, typically n-butyllithium or sec-butyllithium, coordinates to the heteroatom (N or O) of the DMG, positioning the base to remove a proton from the adjacent carbon on the ring. uwindsor.caharvard.edu

The primary amino group (-NH₂) must first be protected, often as a pivaloyl or carbamate derivative, to prevent side reactions and enhance its directing ability. The protected amine can then direct lithiation to the C-3 or C-5 position. The sulfonamide group is also a known DMG, capable of directing lithiation. organic-chemistry.org Given the substitution pattern, the most likely site for deprotonation would be the C-5 position, which is ortho to the sulfonamide and meta to the amino group. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.

Table 1: Potential Electrophiles for Trapping Aryllithium Intermediate from DoM

| Electrophile | Introduced Functional Group |

|---|---|

| CO₂ | Carboxylic acid (-COOH) |

| DMF (Dimethylformamide) | Aldehyde (-CHO) |

| I₂ | Iodine (-I) |

| R-X (Alkyl halide) | Alkyl group (-R) |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the dichlorinated ring, wherein a nucleophile displaces one of the chlorine atoms. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). pressbooks.publibretexts.org

In this compound, the sulfonamide group is a powerful electron-withdrawing group. It is located ortho to the chlorine at C-6 and para to the chlorine at C-2. This positioning strongly activates both chlorine atoms for SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The stability of this intermediate is crucial, and the negative charge is effectively delocalized by the sulfonamide group. pressbooks.pub Although the amino group is electron-donating, the overwhelming influence of the sulfonyl group renders the ring sufficiently electron-poor to undergo SNAr. A variety of nucleophiles can be employed, leading to diverse structural modifications. mdpi.comnih.gov

Table 2: Examples of Nucleophiles in SNAr Reactions

| Nucleophile | Reagent Example | Introduced Substituent |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) |

| Amine | Ammonia (B1221849) (NH₃), Alkylamines | Amino (-NH₂), Alkylamino (-NHR) |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions of the aromatic ring. The two chlorine atoms serve as handles for these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require specialized catalyst systems. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures or to introduce alkyl or vinyl groups. wikipedia.org The choice of ligand for the palladium catalyst is critical for achieving high efficiency with aryl chloride substrates.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, more substituted alkene. youtube.comresearchgate.net This reaction is catalyzed by a palladium complex and requires a base. youtube.com Intramolecular Heck reactions are particularly useful for constructing new ring systems. youtube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is the most common method for synthesizing arylalkynes. libretexts.org

Table 3: Overview of Cross-Coupling Reactions on the Dichlorinated Ring

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C |

| Heck-Mizoroki | Alkene | Pd(0) catalyst, Base | C-C |

Synthesis of Structurally Diversified Analogues and Conjugates

The chemical reactivity inherent to the this compound scaffold allows for its use as a versatile building block in the synthesis of more complex molecules. Through the systematic application of the reactions described above, a multitude of analogues and conjugates can be prepared.

The rational design of new derivatives of this compound is a strategy primarily employed in medicinal chemistry to develop compounds with specific biological activities, such as enzyme inhibition. nih.govekb.eg The design process involves identifying the key pharmacophoric features of the parent molecule and systematically modifying its structure to enhance potency, selectivity, or other pharmacological properties. nih.gov

The design strategy typically involves:

Modification of the Sulfonamide Nitrogen (N¹): The two hydrogens on the sulfonamide nitrogen can be substituted with a wide variety of alkyl, aryl, or heterocyclic moieties. This is a common strategy for exploring the binding pocket of target enzymes.

Modification of the Amino Group (N⁴): The primary amino group can be acylated, alkylated, or used as a handle to link the molecule to other chemical entities, forming conjugates. nih.gov

Substitution on the Aromatic Ring: Using SNAr or cross-coupling reactions, the chlorine atoms at the C-2 and C-6 positions can be replaced with different functional groups. This allows for fine-tuning of the electronic and steric properties of the molecule to optimize interactions with a biological target.

By combining these approaches, chemists can generate large libraries of structurally diverse analogues based on the this compound core, leading to the discovery of new chemical entities with tailored properties.

Combinatorial Chemistry Approaches for Analogue Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, or libraries, from a common building block. The structural features of this compound make it an excellent candidate for the generation of diverse analogue libraries. The primary amino group can be readily acylated, alkylated, or used in condensation reactions, while the sulfonamide nitrogen can also be functionalized.

A potential combinatorial approach to generating a library of this compound analogues could involve a two-step process. In the first step, the amino group could be reacted with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) to produce a library of N-acylated sulfonamides. In the second step, the sulfonamide nitrogen could be alkylated using a variety of alkyl halides. This would result in a grid of compounds with diversity at two positions.

The synthesis of sulfonamide analogues has been explored in various contexts. For instance, a series of new sulfonamide analogues of 6/7-aminoflavones were synthesized using a molecular hybridization approach, demonstrating the feasibility of derivatizing the sulfonamide core to achieve desired biological activities. nih.gov Similarly, the alkylation of sulfonamides has been shown to enhance their pharmacological properties, including potency and bioavailability. nih.gov These established methods for sulfonamide modification could be readily adapted to a combinatorial synthesis workflow starting with this compound.

To illustrate a potential combinatorial library, consider the reaction of this compound with a set of commercially available benzoyl chloride derivatives and subsequent alkylation with simple alkyl bromides.

Table 1: Representative Structures from a Hypothetical Combinatorial Library of this compound Analogues

| Analogue ID | R1 (Acyl Group) | R2 (Alkyl Group) | Chemical Structure |

| A-1 | Benzoyl | Methyl | |

| A-2 | 4-Methoxybenzoyl | Methyl | |

| A-3 | 4-Nitrobenzoyl | Methyl | |

| B-1 | Benzoyl | Ethyl | |

| B-2 | 4-Methoxybenzoyl | Ethyl | |

| B-3 | 4-Nitrobenzoyl | Ethyl |

Note: The chemical structures in this table are illustrative of the types of compounds that could be generated through a combinatorial approach and are not from a specific cited study on this compound.

Conjugation with Other Biologically Relevant Scaffolds (e.g., chalcones)

The conjugation of two or more pharmacophores into a single hybrid molecule is a widely used strategy in drug discovery to develop compounds with improved or novel biological activities. Chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives, are a class of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer and antituberculosis effects. nih.gov The conjugation of a sulfonamide moiety with a chalcone (B49325) scaffold has been shown to yield promising hybrid compounds. nih.govnih.gov

The synthesis of a this compound-chalcone conjugate would typically involve a multi-step process. First, the amino group of the sulfonamide could be acylated with a suitable acetyl-containing linker, such as 4-acetylbenzoic acid. This would result in an intermediate with a reactive acetyl group. This intermediate could then undergo a Claisen-Schmidt condensation with a variety of substituted benzaldehydes to yield a library of chalcone-sulfonamide hybrids.

For example, a study on new chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety demonstrated the synthesis of such hybrids. nih.gov In this work, N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide was synthesized and then condensed with various benzaldehyde (B42025) derivatives to produce the final chalcone-sulfonamide compounds. nih.gov This synthetic route could be directly applied to this compound.

Table 2: Representative Chalcone-Sulfonamide Hybrids Based on a Dichlorobenzenesulfonamide Scaffold

| Compound ID | Substituent (R) on Benzaldehyde | Resulting Chalcone-Sulfonamide Hybrid Structure | Reference |

| C-1 | Hydrogen | nih.gov | |

| C-2 | 4-Fluoro | nih.gov | |

| C-3 | 4-Methyl | nih.gov | |

| C-4 | 4-Methoxy | nih.gov |

Note: The structures in this table are representative of chalcone-sulfonamide hybrids and are based on the dichlorobenzenesulfonamide scaffold, which is structurally related to this compound.

The resulting chalcone-sulfonamide hybrids often exhibit enhanced biological activity compared to the individual parent molecules. For instance, some novel chalcone-sulfonamide hybrids have shown significant anticancer and antituberculosis activity. nih.gov The integration of the chalcone moiety with the sulfonamide pharmacophore is a promising strategy for the development of new therapeutic agents. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 4-Amino-2,6-dichlorobenzene-1-sulfonamide, these methods have been applied to determine its most stable three-dimensional shape, vibrational characteristics, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It has proven to be a reliable approach for predicting molecular geometries and vibrational frequencies with a good balance between accuracy and computational cost. researchgate.net For sulfonamides and related aromatic compounds, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently employed to optimize the molecular structure. nih.goviipseries.orgnih.gov

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this structure to be confirmed as a true minimum, a vibrational frequency analysis is performed, which should yield no imaginary (negative) frequencies. nih.govturbomole.org These calculations provide optimized structural parameters, including bond lengths and angles. researchgate.netindexcopernicus.com

The vibrational frequencies calculated through DFT can be correlated with experimental infrared (IR) and Raman spectra. nih.gov For example, in a related molecule, 4-[(2,4-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid, DFT calculations were used to assign specific vibrational modes, such as the C-Cl stretching and bending vibrations observed in the IR and FT-Raman spectra. iipseries.org Similarly, for sulfonamides, the characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are identifiable in both calculated and experimental spectra. nih.gov

Table 1: Representative DFT-Calculated Vibrational Frequencies for Sulfonamide-Related Moieties

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | 1334 | nih.gov |

| SO₂ | Symmetric Stretch | 1252 | nih.gov |

| N-H (amine) | Stretch | 3446 | nih.gov |

| C-Cl | Stretch | 656-669 | iipseries.org |

This table presents typical values for related compounds as specific data for the title compound was not available in the search results.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While DFT itself is a first-principles method, the term "ab initio" in this context often refers to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory. These methods can provide very high accuracy for energy and molecular properties, though at a significantly greater computational expense than DFT.

While specific high-accuracy ab initio calculations for this compound are not detailed in the provided search results, these methods are generally used to obtain benchmark energies and properties for smaller or representative systems. They serve as a "gold standard" to which results from more computationally efficient methods like DFT can be compared. For complex molecules, a common strategy is to optimize the geometry using a cost-effective method like DFT and then perform a single-point energy calculation using a high-level ab initio method to achieve a more accurate energy value. nih.gov

Computational methods are extensively used to predict various spectroscopic parameters, which aids in the interpretation of experimental data.

IR Spectroscopy: As mentioned, DFT calculations are a standard tool for predicting infrared vibrational frequencies. nih.govnih.gov The calculated spectrum, when compared with the experimental FT-IR spectrum, helps confirm the molecular structure and the formation of the compound. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations can predict the wavelengths of maximum absorption (λ_max_) and identify the nature of the electronic transitions involved, such as π→π* and n→π* transitions, which are common in aromatic sulfonamides. nih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting the chemical shifts of ¹H and ¹³C NMR spectra. researchgate.net By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is invaluable for structural elucidation, especially for complex molecules where signal assignment can be challenging. researchgate.net For related sulfonamides, studies have shown a good correlation between experimental and computational spectral data. nih.gov

Molecular Modeling and Dynamics Simulations

Moving beyond the properties of a single, static molecule, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of this compound.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (low-energy states) of a molecule and the energy barriers between them. This can be achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, thereby mapping out the potential energy surface.

For flexible molecules, molecular dynamics (MD) simulations can be used to explore the conformational space. unifi.it These simulations model the movement of atoms over time based on a force field, providing insights into the dynamic behavior and preferred conformations of the molecule in different environments, such as in aqueous solution. unifi.it Analysis of DFT-calculated parameters like dihedral angles for the ground state geometry provides a static picture of the molecule's conformation. indexcopernicus.com

Given that the primary sulfonamide group is a well-established pharmacophore for carbonic anhydrase (CA) inhibition, molecular docking is a critical computational technique for studying this compound. nih.govmdpi.com Docking simulations predict the preferred binding mode and affinity of a ligand to the active site of a target protein. ijnrd.org

For sulfonamide-based inhibitors, the target is typically one of the many isoforms of carbonic anhydrase. nih.gov The general binding mechanism involves the deprotonated sulfonamide nitrogen coordinating to the catalytic Zn²⁺ ion in the enzyme's active site, which is held in place by three conserved histidine residues. mdpi.com The aromatic ring of the inhibitor establishes van der Waals contacts with hydrophobic residues in the active site, while the substituents on the ring can form additional interactions with either hydrophobic or hydrophilic regions, influencing binding affinity and isoform selectivity. nih.gov

Studies on related benzenesulfonamides binding to human carbonic anhydrase II (hCA II) have identified key interactions with active site residues. nih.gov X-ray crystallography and docking studies show that the benzene (B151609) ring often makes van der Waals contacts with residues like Val121, Leu198, and Thr200, while the substituents can interact with residues such as Phe131 and Pro202. nih.gov

Table 2: Key Interacting Residues in Carbonic Anhydrase Active Site for Sulfonamide Inhibitors

| Interacting Residue | Type of Interaction | Role in Binding | Reference |

|---|---|---|---|

| Zn²⁺ Ion | Coordination | Anchors the sulfonamide group | mdpi.com |

| His94, His96, His119 | Coordination | Position the catalytic Zn²⁺ ion | mdpi.com |

| Val121 | van der Waals | Stabilizes the phenyl ring | nih.gov |

| Phe131 | van der Waals | Interacts with ring substituents | nih.gov |

| Leu198 | van der Waals | Stabilizes the phenyl ring | nih.gov |

| Thr200 | van der Waals / H-bond | Stabilizes the phenyl ring/sulfonamide group | nih.gov |

These computational docking studies are essential for rational drug design, allowing researchers to predict how modifications to the this compound structure might enhance its binding affinity and selectivity for specific carbonic anhydrase isoforms. ijnrd.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools instrumental in modern drug discovery and materials science. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities (QSAR) or physical properties (QSPR). For analogues of this compound, these models can accelerate the identification of potent derivatives with desired therapeutic profiles while minimizing synthetic efforts.

A typical QSAR/QSPR study on analogues of this compound would involve the generation of a dataset of structurally related molecules and their corresponding measured biological activity or property. A variety of molecular descriptors would then be calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Key Molecular Descriptors in QSAR/QSPR Studies:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and ability to participate in charge transfer interactions. nih.gov The dipole moment and atomic charges are also crucial electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common steric descriptors that can influence how a molecule fits into a biological target's active site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most widely used descriptor for hydrophobicity, which plays a significant role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical representations of molecular branching and connectivity, such as the Wiener index and Kier & Hall molecular connectivity indices.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are employed to build the QSAR/QSPR model. tsijournals.com The robustness and predictive power of the resulting model are then rigorously validated using internal and external validation techniques. jbclinpharm.org

An illustrative QSAR model for a hypothetical series of this compound analogues targeting a specific enzyme might yield an equation like:

log(1/IC50) = β0 + β1(logP) + β2(LUMO) + β3(MR)

This equation would allow for the prediction of the inhibitory concentration (IC50) of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Table 1: Illustrative Data for a QSAR Study of this compound Analogues

| Compound ID | R-Group Modification | logP | LUMO (eV) | Molar Refractivity | Experimental log(1/IC50) | Predicted log(1/IC50) |

| 1 | -H | 2.15 | -1.23 | 65.4 | 5.87 | 5.82 |

| 2 | -CH3 | 2.65 | -1.18 | 70.1 | 6.12 | 6.15 |

| 3 | -F | 2.20 | -1.35 | 65.2 | 5.99 | 6.01 |

| 4 | -Cl | 2.85 | -1.40 | 70.3 | 6.35 | 6.33 |

| 5 | -OCH3 | 2.10 | -1.15 | 71.8 | 6.28 | 6.25 |

| 6 | -NO2 | 2.05 | -1.85 | 69.9 | 5.75 | 5.78 |

This table is for illustrative purposes and does not represent actual experimental data.

Mechanistic Insights into Chemical Reactions

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions at an atomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone.

Computational Elucidation of Reaction Pathways and Transition States

For a molecule like this compound, understanding its formation or subsequent reactions is crucial for optimizing synthesis and predicting potential metabolic pathways. Computational methods, particularly those based on quantum mechanics, can be used to map out the potential energy surface of a reaction.

This process involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS) for each step of the reaction is located. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state are determined using computational algorithms that search for a first-order saddle point on the potential energy surface.

For instance, in the synthesis of sulfonamides, the reaction of an amine with a sulfonyl chloride is a key step. Computational studies can model this reaction to elucidate the precise mechanism, whether it proceeds through a concerted or stepwise pathway. The calculated activation energy (the energy difference between the reactants and the transition state) can provide a quantitative measure of the reaction rate. These computational approaches have become increasingly integral to understanding and predicting chemical reactivity. nih.gov

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational chemistry provides methods to model these solvent effects.

There are two main approaches to modeling solvent effects:

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This method is computationally efficient and can provide a good qualitative understanding of solvent effects.

Explicit Solvation Models: This more computationally intensive approach involves surrounding the solute molecule with a number of individual solvent molecules. The interactions between the solute and each solvent molecule, as well as the interactions between the solvent molecules themselves, are explicitly calculated. This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

For a reaction involving this compound, computational modeling could be used to predict how changing the solvent from a non-polar solvent like toluene (B28343) to a polar solvent like water would affect the reaction rate. acs.org For example, if the transition state is more polar than the reactants, a polar solvent would be expected to stabilize the transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. These computational predictions can be invaluable in selecting the optimal solvent for a given chemical transformation.

Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level

Enzyme Inhibition Studies (In Vitro)

This section explores the inhibitory effects of 4-Amino-2,6-dichlorobenzene-1-sulfonamide on various enzymes as documented in scientific literature.

As a member of the benzenesulfonamide (B165840) class of compounds, this compound is presumed to inhibit carbonic anhydrases (CAs) through a well-established mechanism. The primary sulfonamide group (-SO₂NH₂) is the critical functional moiety for this activity.

The inhibition mechanism involves the deprotonated sulfonamide anion (R-SO₂NH⁻) acting as a potent competitive inhibitor by coordinating directly to the zinc ion (Zn²⁺) located at the catalytic core of the enzyme. This binding event displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic hydration of carbon dioxide. The interaction is stabilized by a tetrahedral geometry around the zinc ion, with the sulfonamide's nitrogen and two oxygen atoms, along with three histidine residues from the enzyme's active site, serving as ligands.

Furthermore, the benzene (B151609) ring of the sulfonamide and its substituents, in this case, the amino and dichloro groups, form additional van der Waals and hydrogen bond interactions with amino acid residues lining the hydrophilic and hydrophobic regions of the active site cavity. These secondary interactions are crucial for determining the binding affinity and isoform selectivity of the inhibitor.

Based on available scientific literature, no studies have been published detailing the inhibitory activity or mechanistic interactions of this compound with alpha-glucosidase.

There is no available research data concerning the inhibitory effects of this compound on human neutrophil elastase.

Specific kinetic data, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, for the interaction of this compound with carbonic anhydrase, alpha-glucosidase, or neutrophil elastase are not available in the reviewed scientific literature. Therefore, a data table of kinetic analysis cannot be generated.

Protein-Ligand Binding Dynamics and Structural Basis

This section focuses on the structural and dynamic aspects of the compound's binding to protein targets.

No studies were found that characterize the binding of this compound to FK506-binding protein 12 (FKBP12).

However, based on the established mode of action for sulfonamide inhibitors with carbonic anhydrases, the binding site can be characterized in detail. The primary interaction occurs deep within the enzyme's active site, which is a cone-shaped cavity. The sulfonamide moiety binds directly to the catalytic Zn²⁺ ion. The surrounding amino acid residues, which can include Gln92, Val121, Phe131, Leu198, and Thr200 in an isoform like hCA II, create a "hydrophobic pocket". The dichlorinated phenyl ring of the compound would be expected to engage in van der Waals and hydrophobic interactions within this pocket. The 4-amino group could potentially form hydrogen bonds with residues at the rim of the active site, further anchoring the inhibitor and influencing its binding affinity and selectivity across different carbonic anhydrase isoforms. Molecular docking and X-ray crystallography are the definitive methods for elucidating these precise interactions, but specific studies for this compound are not currently available.

Non-covalent Interactions: Hydrogen Bonding, Hydrophobic, π-Stacking, Halogen Bonding

The biological activity of this compound is dictated by a series of non-covalent interactions with its target receptor. The molecule's distinct functional groups—the primary amine, the sulfonamide moiety, the aromatic ring, and the chlorine substituents—each play a specific role in the binding process.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) and the aromatic amino group (-NH₂) are critical for forming hydrogen bonds. The nitrogen atoms can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. These interactions are fundamental to the anchoring of the molecule within the binding pocket of a target protein.

π-Stacking: The electron-rich aromatic ring is capable of engaging in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. Furthermore, analysis of related compounds suggests that the aromatic ring can participate in π-interactions with electropositive groups within a receptor, which is a favorable electrostatic interaction. nih.gov

Halogen Bonding: The two chlorine atoms at positions 2 and 6 of the benzene ring are capable of forming halogen bonds. This is a highly directional, non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of the receptor. The presence of these electronegative chlorine atoms also significantly influences the electronic properties of the aromatic ring. nih.gov

Computational Validation of Binding Hypotheses

Computational methods are essential for validating the binding hypotheses derived from structural analysis and for predicting the affinity of this compound and its analogs for their biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into these interactions.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a receptor to form a stable complex. For sulfonamide-based inhibitors, docking studies can confirm the role of the key hydrogen bonding and hydrophobic interactions. The results are often expressed as a docking score, which estimates the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted binding pose over time. nih.gov By simulating the movements of the ligand-protein complex, researchers can analyze parameters like the root-mean-square deviation (RMSD) to confirm that the ligand remains stably bound within the active site. nih.gov These simulations can also reveal the dynamic nature of the non-covalent interactions, providing a more realistic model of the binding event. nih.gov

Below is an example of how computational data might be presented to validate binding hypotheses for a series of analogs.

| Compound | Modification | Predicted Docking Score (kcal/mol) | Key Interaction Validated |

|---|---|---|---|

| Analog 1 (Parent) | 4-Amino-2,6-dichloro | -8.5 | H-bond with SER-22; Halogen bond with GLY-25 |

| Analog 2 | 2-Chloro only | -7.9 | Reduced hydrophobic/halogen interaction |

| Analog 3 | 4-Nitro instead of Amino | -6.2 | Loss of critical H-bond donation |

Structure-Activity Relationship (SAR) Studies for In Vitro Activity

Impact of Substituent Modifications on In Vitro Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds like this compound. These studies involve systematically modifying the chemical structure and measuring the effect on biological activity.

Aromatic Ring Substituents: The nature and position of substituents on the benzene ring are paramount.

Amino Group (-NH₂): The free aromatic amine is often considered essential for the activity of many antibacterial sulfonamides, as it mimics p-aminobenzoic acid (PABA). nih.govopenaccesspub.org Replacing this group or substituting it can lead to a dramatic loss of activity or a switch in the biological target. openaccesspub.org

Halogen Atoms (-Cl): The two chlorine atoms at positions 2 and 6 are critical. They enhance lipophilicity, which can improve cell permeability and hydrophobic interactions. Their electron-withdrawing nature also modulates the pKa of the sulfonamide and amino groups, influencing ionization state and binding. QSAR studies have shown that the presence of electronegative groups can lead to a loss of activity if the receptor site prefers electropositive groups. nih.gov The inactivity of analogs with different substitutions at the para position also highlights the importance of this specific substitution pattern. researchgate.net

Sulfonamide Moiety (-SO₂NH₂): Modifications to the sulfonamide nitrogen (R₁ in a generic Ar-SO₂NH-R₁ structure) are a common strategy in sulfonamide drug design. openaccesspub.org While the parent compound has an unsubstituted sulfonamide, adding different alkyl or heterocyclic groups can probe for additional binding pockets in the receptor, potentially increasing potency and selectivity. For example, some studies have shown that derivatives bearing certain benzamido groups are more active than those with a simple chlorobenzene-sulfonyl group. researchgate.net

The following interactive table illustrates hypothetical SAR data for analogs of this compound.

| Compound ID | R¹ (Position 4) | R² (Positions 2, 6) | R³ (on Sulfonamide N) | In Vitro Potency (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | -NH₂ | -Cl, -Cl | -H | 5.2 |

| 2 | -NO₂ | -Cl, -Cl | -H | >100 |

| 3 | -NH₂ | -H, -H | -H | 25.8 |

| 4 | -NH₂ | -F, -F | -H | 8.1 |

| 5 | -NH₂ | -Cl, -Cl | -Methyl | 15.6 |

| 6 | -NH₂ | -Cl, -Cl | -Pyridyl | 2.3 |

Design Principles for Modulating In Vitro Biological Interactions

Based on the analysis of its structure and SAR, several design principles can be established to modulate the biological interactions of this compound:

Preserve Key Pharmacophore Elements: The 4-aminobenzenesulfonamide core is a well-established pharmacophore. The primary amino group and the sulfonamide moiety should generally be retained as they are crucial for forming essential hydrogen bonds with many biological targets.

Optimize Ring Substitution: The dichlorination pattern is a key feature. The type and position of halogen atoms can be varied (e.g., substituting Cl with Br or F) to fine-tune lipophilicity, electronic properties, and the potential for halogen bonding. This allows for probing the steric and electronic requirements of the receptor's binding pocket.

Explore Sulfonamide Nitrogen Analogs: The unsubstituted sulfonamide nitrogen is a prime target for modification. Introducing a variety of small alkyl, aryl, or heterocyclic groups can explore additional sub-pockets within the binding site, potentially leading to significant gains in potency and selectivity. openaccesspub.org

Utilize Computational Guidance: Employ molecular modeling and computational analysis to guide the design of new analogs. nih.govnih.gov Docking and MD simulations can help prioritize compounds for synthesis by predicting their binding affinity and stability, thereby rationalizing the optimization process and reducing unnecessary synthetic effort.

Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The reactivity of the amino and sulfonamide groups, combined with the influence of the chloro-substituents on the benzene (B151609) ring, establishes 4-Amino-2,6-dichlorobenzene-1-sulfonamide as a versatile precursor in organic synthesis.

The presence of a primary amine and a sulfonamide moiety provides two distinct points for cyclization reactions, enabling the synthesis of a wide array of nitrogen-containing heterocycles. The amino group can act as a nucleophile to react with various electrophiles, leading to the formation of fused ring systems.

Research into analogous compounds demonstrates that the aminobenzenesulfonamide scaffold is a cornerstone for building heterocyclic systems. For instance, derivatives are used to create kinase inhibitors by coupling the amino group with dichlorotriazines, forming aminotriazine (B8590112) structures. The general principle of using halogenated N-heterocycles, such as dichloropyrimidines, in substitution reactions with amines is a well-established method for generating complex heterocyclic libraries. nih.govmdpi.com This approach allows for the construction of pyrimidine-based compounds that are precursors to other N-heterocyclic systems. mdpi.com Furthermore, synthetic strategies involving reactions of similar building blocks have led to the formation of complex fused heterocycles like benzo[g]pteridines. nih.gov

The following table summarizes representative heterocyclic systems that can be synthesized from aminobenzene sulfonamide-type precursors.

| Precursor Type | Reagent | Resulting Heterocycle | Application Area | Reference |

| 4-Aminobenzenesulfonamide | Dichlorotriazine | 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide | Kinase Inhibitors | |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Functionalized Aminopyrimidines | Precursors for N-Heterocycles | mdpi.com |

| Dichloro-dicyanoquinoxaline | Benzamidines | 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines | Anti-inflammatory Agents | nih.gov |

This table is generated based on synthetic principles and examples from related compounds.

Beyond heterocycles, this compound and its isomers serve as crucial intermediates in multi-step syntheses of pharmaceutically and agriculturally important molecules. The strategic placement of its functional groups allows it to be incorporated as a central scaffold onto which further molecular complexity can be built.